ethyl 8-bromo-4-hydroxy-1,6-naphthyridine-3-carboxylate
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Overview
Description
Ethyl 8-bromo-4-hydroxy-1,6-naphthyridine-3-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is of particular interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-bromo-4-hydroxy-1,6-naphthyridine-3-carboxylate typically involves the bromination of 1,6-naphthyridine derivatives followed by esterification. One common method includes the reaction of 8-bromo-1,6-naphthyridine-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid . The reaction conditions often require refluxing the mixture to achieve the desired esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, the optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can further improve the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-bromo-4-hydroxy-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a methylene group.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 8-amino-4-hydroxy-1,6-naphthyridine-3-carboxylate or 8-thio-4-hydroxy-1,6-naphthyridine-3-carboxylate can be formed.
Oxidation Products: Oxidation of the hydroxyl group yields 8-bromo-1,6-naphthyridine-3-carboxylate.
Reduction Products: Reduction of the hydroxyl group results in 8-bromo-4-methylene-1,6-naphthyridine-3-carboxylate.
Hydrolysis Products: Hydrolysis of the ester group produces 8-bromo-4-hydroxy-1,6-naphthyridine-3-carboxylic acid.
Scientific Research Applications
Ethyl 8-bromo-4-hydroxy-1,6-naphthyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.
Biological Studies: The compound is used in studies to understand the structure-activity relationship (SAR) of naphthyridine derivatives.
Chemical Biology: It is employed in the development of chemical probes to investigate biological pathways and molecular targets.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 8-bromo-4-hydroxy-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit certain enzymes involved in cell proliferation . The compound may also interact with DNA or proteins, leading to the disruption of cellular processes . The exact molecular pathways and targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Ethyl 8-bromo-4-hydroxy-1,6-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives, such as:
8-bromo-1,6-naphthyridine-3-carboxylic acid: Lacks the ethyl ester group, which may affect its solubility and reactivity.
4-hydroxy-1,6-naphthyridine-3-carboxylate: Lacks the bromine atom, which can influence its biological activity and chemical reactivity.
1,6-naphthyridine-3-carboxylate: Lacks both the bromine and hydroxyl groups, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activity compared to its analogs .
Properties
CAS No. |
1259077-55-8 |
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Molecular Formula |
C11H9BrN2O3 |
Molecular Weight |
297.1 |
Purity |
95 |
Origin of Product |
United States |
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